molecular formula C8H12ClNO2 B6247346 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride CAS No. 2408974-75-2

7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride

Cat. No.: B6247346
CAS No.: 2408974-75-2
M. Wt: 189.64 g/mol
InChI Key: XMWDXMWNHUWNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a tricyclic framework with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic framework. This can be achieved through a series of cycloaddition reactions.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the tricyclic core.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-aminobicyclo[2.2.1]heptane-1-carboxylic acid: A similar compound with a bicyclic structure, lacking the third ring present in 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride.

    7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxamide: A derivative where the carboxylic acid group is replaced with a carboxamide group.

Uniqueness

This compound is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2408974-75-2

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(2-3)8(4,6)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H

InChI Key

XMWDXMWNHUWNIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2N)C(=O)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.